3-(3-Bromo-2-methoxyphenyl)propan-1-ol
Description
3-(3-Bromo-2-methoxyphenyl)propan-1-ol is a brominated aromatic alcohol with the molecular formula C₁₀H₁₃BrO₂ and an approximate molecular weight of 245 g/mol. Its structure features a propan-1-ol chain attached to a phenyl ring substituted with a bromine atom at the 3-position and a methoxy group (-OCH₃) at the 2-position.
Properties
CAS No. |
88275-73-4 |
|---|---|
Molecular Formula |
C10H13BrO2 |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
3-(3-bromo-2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13BrO2/c1-13-10-8(5-3-7-12)4-2-6-9(10)11/h2,4,6,12H,3,5,7H2,1H3 |
InChI Key |
FNNOWFPMYUCLOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methoxyphenyl)propan-1-ol typically involves the bromination of 3-(2-methoxyphenyl)propan-1-ol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropanol without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: 3-(3-Bromo-2-methoxyphenyl)propan-1-one or 3-(3-Bromo-2-methoxyphenyl)propanoic acid.
Reduction: 3-(2-Methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromo-2-methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated phenyl derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-methoxyphenyl)propan-1-ol depends on its specific application. In general, the bromine atom and methoxy group can influence the compound’s reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, while the methoxy group can affect the compound’s electronic properties and solubility.
Comparison with Similar Compounds
3-(2-Bromophenyl)propan-1-ol
3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol
- Molecular Formula : C₁₀H₁₁BrO₃
- Molecular Weight : 271.10 g/mol
- Key Differences :
- Contains a benzo[d][1,3]dioxole ring system, introducing steric bulk and enhanced lipophilicity compared to the simpler phenyl ring.
- Bromine is at the 6-position , adjacent to the methylenedioxy group.
- Synthesis : Synthesized as a white solid with 92% yield , demonstrating high purity in reduction reactions .
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
3-Bromo-2-methylpropan-1-ol
- Molecular Formula : C₄H₉BrO
- Molecular Weight : 153.02 g/mol
- Key Differences: A smaller, non-aromatic brominated alcohol with a methyl branch at the 2-position.
- Regulatory Status : Listed in environmental assessments for small brominated alkyl alcohols (SBAA), though data gaps exist in ECHA databases .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Utility: The target compound’s methoxy and bromine substituents make it a candidate for Suzuki-Miyaura cross-coupling reactions, unlike non-brominated analogs.
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